molecular formula C12H13ClF3NO B8032094 N-Tert-butyl-2-chloro-6-(trifluoromethyl)benzamide CAS No. 1881296-35-0

N-Tert-butyl-2-chloro-6-(trifluoromethyl)benzamide

Cat. No.: B8032094
CAS No.: 1881296-35-0
M. Wt: 279.68 g/mol
InChI Key: IOZMJDGYEKAKLJ-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-chloro-6-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, a chloro substituent, and a tert-butyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-2-chloro-6-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzoic acid.

    Amidation Reaction: The benzoic acid derivative is reacted with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-2-chloro-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the original compound.

Scientific Research Applications

N-Tert-butyl-2-chloro-6-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-chloro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and tert-butyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Tert-butyl-2-chloro-4-(trifluoromethyl)benzamide
  • N-Tert-butyl-2-chloro-5-(trifluoromethyl)benzamide

Uniqueness

N-Tert-butyl-2-chloro-6-(trifluoromethyl)benzamide is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The trifluoromethyl group at the 6-position, in particular, imparts distinct properties compared to its isomers.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-tert-butyl-2-chloro-6-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO/c1-11(2,3)17-10(18)9-7(12(14,15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZMJDGYEKAKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179844
Record name Benzamide, 2-chloro-N-(1,1-dimethylethyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881296-35-0
Record name Benzamide, 2-chloro-N-(1,1-dimethylethyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881296-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-chloro-N-(1,1-dimethylethyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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